Polydatin

Catalog No.
S539976
CAS No.
65914-17-2
M.F
C20H22O8
M. Wt
390.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Polydatin

CAS Number

65914-17-2

Product Name

Polydatin

IUPAC Name

(2S,3R,4S,5S,6R)-2-[3-hydroxy-5-[(E)-2-(4-hydroxyphenyl)ethenyl]phenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol

Molecular Formula

C20H22O8

Molecular Weight

390.4 g/mol

InChI

InChI=1S/C20H22O8/c21-10-16-17(24)18(25)19(26)20(28-16)27-15-8-12(7-14(23)9-15)2-1-11-3-5-13(22)6-4-11/h1-9,16-26H,10H2/b2-1+/t16-,17-,18+,19-,20-/m1/s1

InChI Key

HSTZMXCBWJGKHG-CUYWLFDKSA-N

SMILES

C1=CC(=CC=C1C=CC2=CC(=CC(=C2)OC3C(C(C(C(O3)CO)O)O)O)O)O

solubility

Soluble in DMSO (20mg/mL)

Synonyms

3,4,5-trihydroxystilbene-3-beta-monoglucoside, 3,4,5-TSG, 3-hydroxy-5-(2-(4-hydroxyphenyl)ethenyl)phenyl-beta-D-glucoside, 5,4'-dihydroxystilbene-3-O-beta-D-Glcp, piceid, polydatin, polydatin, (E)-isomer, resveratrol 3-O-beta-D-glucoside, resveratrol-3-O-glucoside

Canonical SMILES

C1=CC(=CC=C1C=CC2=CC(=CC(=C2)OC3C(C(C(C(O3)CO)O)O)O)O)O

Isomeric SMILES

C1=CC(=CC=C1/C=C/C2=CC(=CC(=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O

The exact mass of the compound Polydatin is 390.1315 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO (20mg/mL). Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides - Glucosides - Supplementary Records. It belongs to the ontological category of polyphenol in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Polyketides [PK] -> Aromatic polyketides [PK13] -> Diphenyl ethers, biphenyls, dibenzyls and stilbenes [PK1309]. However, this does not mean our product can be used or applied in the same or a similar way.

Polydatin (CAS: 65914-17-2), also known as piceid, is the natural 3-O-β-D-glucoside of resveratrol and a highly processable, water-soluble stilbenoid. In procurement and material selection, polydatin is prioritized over standard resveratrol due to its distinct physicochemical properties, specifically its enhanced aqueous solubility and metabolic stability [1]. The presence of the glucose moiety prevents rapid enzymatic degradation and enables active cellular uptake via glucose transporters (SGLT1) [2]. These attributes make polydatin a highly efficient, high-bioavailability active pharmaceutical ingredient (API) and functional compound for advanced formulations where the poor pharmacokinetics and handling challenges of resveratrol limit industrial utility.

Substituting polydatin with its aglycone, resveratrol, or crude Polygonum cuspidatum extracts leads to critical formulation failures and unpredictable in vivo performance. Resveratrol suffers from extremely low aqueous solubility, rapid first-pass metabolism, and relies entirely on passive cellular diffusion, resulting in notoriously low systemic bioavailability [1]. In contrast, polydatin's glycoside structure not only provides steric hindrance against enzymatic oxidation but also facilitates active transport into cells, yielding serum concentrations up to 3-4 times higher than resveratrol at equivalent doses [2]. Attempting to use generic resveratrol to achieve polydatin's systemic exposure requires complex, costly nano-encapsulation or the use of harsh solubilizers, whereas polydatin offers a structurally inherent solution to these processing and delivery bottlenecks.

Aqueous Solubility and Co-Crystal Formulation Compatibility

Polydatin inherently possesses higher water solubility than resveratrol due to its glucoside structure. When subjected to co-crystallization with biocompatible adjuvants like L-proline to further optimize dissolution, polydatin demonstrates superior formulation compatibility. In standardized dissolution assays at pH 7.0, the PD-L-Pro co-crystal exhibited a 15.8% increase in solubility compared to pristine polydatin, whereas the equivalent RSV-L-Pro co-crystal resulted in a 13.8% decrease in solubility compared to pristine resveratrol [1].

Evidence DimensionAqueous solubility change via L-proline co-crystallization
Target Compound Data+15.8% solubility increase (PD-L-Pro vs pristine PD)
Comparator Or Baseline-13.8% solubility decrease (RSV-L-Pro vs pristine RSV)
Quantified Difference29.6% net differential in co-crystal solubility response
ConditionsAqueous dissolution at pH 7.0, 4-hour equilibrium

Allows formulators to successfully utilize standard excipients for solid-state property enhancement without the solubility suppression observed in resveratrol.

In Vivo Bioavailability and Pharmacokinetic Exposure

The pharmacokinetic profile of polydatin significantly outperforms resveratrol due to its resistance to rapid first-pass metabolism. Following oral administration at equivalent dosages (200 mg/kg), in vivo studies demonstrate that polydatin achieves a serum molar concentration that is consistently 3.35 to 4.28 times higher than that of resveratrol[1]. Furthermore, the area under the curve (AUC) and maximum concentration (Cmax) of polydatin are substantially greater, confirming its superior systemic exposure [2].

Evidence DimensionSerum molar concentration post-oral administration
Target Compound Data3.35x to 4.28x higher serum concentration
Comparator Or BaselineResveratrol (1x baseline)
Quantified Difference>300% increase in systemic exposure
ConditionsIn vivo oral administration (200 mg/kg dosage)

Enables manufacturers to achieve target therapeutic or functional exposure levels at significantly lower API dosages, reducing raw material costs.

Active Cellular Transport via SGLT1

Unlike resveratrol, which relies entirely on passive diffusion to cross cell membranes, polydatin utilizes an active transport mechanism. The glucose moiety allows polydatin to bind to and enter cells via the sodium-dependent glucose transporter 1 (SGLT1), which is highly expressed in the gastrointestinal tract [1]. This active carrier mechanism ensures near-complete intestinal absorption and significantly higher intracellular accumulation rates compared to the passive, gradient-dependent penetration of resveratrol [2].

Evidence DimensionCellular entry mechanism and absorption efficiency
Target Compound DataActive transport via SGLT1 glucose carriers
Comparator Or BaselineResveratrol (Passive diffusion only)
Quantified DifferenceActive carrier-mediated uptake vs. passive gradient dependence
ConditionsIntestinal absorption and cellular uptake models

Ensures reliable, predictable intestinal absorption and cellular delivery, minimizing the high patient-to-patient variability associated with resveratrol supplements.

Enzymatic Stability and In Vivo Antioxidant Efficacy

Polydatin's structure provides critical steric hindrance, making it significantly more resistant to enzymatic oxidation than resveratrol [1]. This stability translates directly to superior in vivo performance. In comparative models of oxidative stress, equivalent doses of polydatin yielded significantly higher activities of total superoxide dismutase (T-SOD) and catalase (CAT), as well as higher glutathione (GSH) content in tissues, proving that its enhanced stability preserves its functional efficacy far better than the rapidly degraded resveratrol [2].

Evidence DimensionIn vivo antioxidant enzyme preservation (T-SOD, CAT, GSH)
Target Compound DataSignificantly elevated T-SOD, CAT, and GSH levels
Comparator Or BaselineResveratrol (Lower enzyme activity at equivalent dose)
Quantified DifferenceStatistically superior preservation of endogenous antioxidant markers
ConditionsIn vivo oxidative stress model

Increases the functional shelf-life of the compound in biological matrices, guaranteeing higher end-product efficacy for anti-inflammatory and antioxidant applications.

High-Bioavailability Dietary Supplements and Functional Foods

Because polydatin achieves 3-4 times higher serum concentrations and utilizes active SGLT1 transport, it serves as a highly efficient stilbenoid for premium oral supplements. It eliminates the need for the costly liposomal or nano-emulsion technologies typically required to make resveratrol bioavailable [2].

Aqueous-Based Dermatological and Cosmetic Formulations

Resveratrol's poor water solubility often causes crystallization and gritty textures in aqueous serums and creams. Polydatin’s significantly higher baseline aqueous solubility and resistance to enzymatic oxidation make it highly suitable for stable, clear, water-based anti-aging and antioxidant cosmetics [3].

Solid-State Pharmaceutical Co-Crystal Engineering

For pharmaceutical developers looking to optimize API dissolution, polydatin is highly compatible with co-crystallization techniques. Unlike resveratrol, which loses solubility when co-crystallized with adjuvants like L-proline, polydatin shows a nearly 16% increase in aqueous solubility, streamlining solid oral dosage form development [1].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid

XLogP3

1.7

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

6

Exact Mass

390.13146766 g/mol

Monoisotopic Mass

390.13146766 g/mol

Heavy Atom Count

28

Appearance

Solid powder

Melting Point

130 - 140 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

XM261C37CQ

Related CAS

27208-80-6

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (50%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H319 (50%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

65914-17-2
27208-80-6

Wikipedia

Piceid
Diiodohydroxypropane

Use Classification

Polyketides [PK] -> Aromatic polyketides [PK13] -> Diphenyl ethers, biphenyls, dibenzyls and stilbenes [PK1309]

Dates

Last modified: 08-15-2023
1: Chen G, Liu G, Cao D, Jin M, Guo D, Yuan X. Polydatin protects against acute myocardial infarction-induced cardiac damage by activation of Nrf2/HO-1 signaling. J Nat Med. 2018 Sep 6. doi: 10.1007/s11418-018-1241-7. [Epub ahead of print] PubMed PMID: 30191382.
2: Zeng H, Wang Y, Gu Y, Wang J, Zhang H, Gao H, Jin Q, Zhao L. Polydatin attenuates reactive oxygen species-induced airway remodeling by promoting Nrf2-mediated antioxidant signaling in asthma mouse model. Life Sci. 2018 Aug 6. pii: S0024-3205(18)30460-0. doi: 10.1016/j.lfs.2018.08.013. [Epub ahead of print] PubMed PMID: 30092299.
3: Li Y, Hu X, Sang J, Zhang Y, Zhang H, Lu F, Liu F. An acid-stable β-glucosidase from Aspergillus aculeatus: Gene expression, biochemical characterization and molecular dynamics simulation. Int J Biol Macromol. 2018 Jul 29;119:462-469. doi: 10.1016/j.ijbiomac.2018.07.165. [Epub ahead of print] PubMed PMID: 30063929.
4: Du KZ, Chen Y, Li J, Tang G, Tian F, He J, Chang Y. Quantification of eight active ingredients in crude and processed radix polygoni multiflori applying miniaturized matrix solid-phase dispersion microextraction followed by UHPLC. J Sep Sci. 2018 Sep;41(17):3486-3495. doi: 10.1002/jssc.201800342. Epub 2018 Aug 2. PubMed PMID: 30028075.
5: Martano M, Stiuso P, Facchiano A, De Maria S, Vanacore D, Restucci B, Rubini C, Caraglia M, Ravagnan G, Lo Muzio L. Aryl hydrocarbon receptor, a tumor grade associated marker of oral cancer, is directly downregulated by polydatin: A pilot study. Oncol Rep. 2018 Sep;40(3):1435-1442. doi: 10.3892/or.2018.6555. Epub 2018 Jul 10. PubMed PMID: 30015848.
6: Zhao XJ, Yu HW, Yang YZ, Wu WY, Chen TY, Jia KK, Kang LL, Jiao RQ, Kong LD. Polydatin prevents fructose-induced liver inflammation and lipid deposition through increasing miR-200a to regulate Keap1/Nrf2 pathway. Redox Biol. 2018 Sep;18:124-137. doi: 10.1016/j.redox.2018.07.002. Epub 2018 Jul 5. PubMed PMID: 30014902; PubMed Central PMCID: PMC6068203.
7: Di Benedetto A, Posa F, De Maria S, Ravagnan G, Ballini A, Porro C, Trotta T, Grano M, Muzio LL, Mori G. Polydatin, Natural Precursor of Resveratrol, Promotes Osteogenic Differentiation of Mesenchymal Stem Cells. Int J Med Sci. 2018 Jun 13;15(9):944-952. doi: 10.7150/ijms.24111. eCollection 2018. PubMed PMID: 30008608; PubMed Central PMCID: PMC6036093.
8: Yan J, Wang Y, Wu H, Sun Z, Tan S, Wang W, Gong L, Xia X, Li S. Development of a Method for Simultaneous Determination of Two Stilbenes and Four Anthraquinones from Polygonum Cuspidatum by RP-HPLC. J AOAC Int. 2018 Jul 13. doi: 10.5740/jaoacint.18-0097. [Epub ahead of print] PubMed PMID: 30005720.
9: Hu WH, Wang HY, Kong XP, Xiong QP, Poon KK, Xu L, Duan R, Chan GK, Dong TT, Tsim KW. Polydatin suppresses VEGF-induced angiogenesis through binding with VEGF and inhibiting its receptor signaling. FASEB J. 2018 Jul 10:fj201800750R. doi: 10.1096/fj.201800750R. [Epub ahead of print] PubMed PMID: 29989844.
10: Kamel KM, Gad AM, Mansour SM, Safar MM, Fawzy HM. Novel Anti-arthritic Mechanisms of Polydatin in Complete Freund's Adjuvant-Induced Arthritis in Rats: Involvement of IL-6, STAT-3, IL-17, and NF-кB. Inflammation. 2018 Oct;41(5):1974-1986. doi: 10.1007/s10753-018-0841-4. PubMed PMID: 29982962.
11: Chen L, Lv D, Chen X, Liu M, Wang D, Liu Y, Hong Z, Zhu Z, Hu X, Cao Y, Yang J, Chai Y. Biosensor-Based Active Ingredients Recognition System for Screening STAT3 Ligands from Medical Herbs. Anal Chem. 2018 Aug 7;90(15):8936-8945. doi: 10.1021/acs.analchem.8b01103. Epub 2018 Jul 10. PubMed PMID: 29953204.
12: Evcimen M, Aslan R, Gulay MS. Protective effects of polydatin and grape seed extract in rats exposed to cadmium. Drug Chem Toxicol. 2018 Jun 21:1-9. doi: 10.1080/01480545.2018.1480629. [Epub ahead of print] PubMed PMID: 29927664.
13: Hao J, Huang K, Chen C, Liang Y, Wang Y, Zhang X, Huang H. Polydatin Improves Glucose and Lipid Metabolisms in Insulin-Resistant HepG2 Cells through the AMPK Pathway. Biol Pharm Bull. 2018;41(6):891-898. doi: 10.1248/bpb.b17-01027. PubMed PMID: 29863077.
14: Thuan NH, Trung NT, Cuong NX, Van Cuong D, Van Quyen D, Malla S. Escherichia coli modular coculture system for resveratrol glucosides production. World J Microbiol Biotechnol. 2018 May 23;34(6):75. doi: 10.1007/s11274-018-2458-z. PubMed PMID: 29796765.
15: Ma Y, Ruan Y, Wang Y, Wu S. [Polydatin inhibits cell proliferation and expressions of inflammatory cytokines in THP-1 cells induced by ox-LDL via up-regulating SIRT1]. Xi Bao Yu Fen Zi Mian Yi Xue Za Zhi. 2018 Mar;34(3):193-198. Chinese. PubMed PMID: 29773098.
16: Mele L, Paino F, Papaccio F, Regad T, Boocock D, Stiuso P, Lombardi A, Liccardo D, Aquino G, Barbieri A, Arra C, Coveney C, La Noce M, Papaccio G, Caraglia M, Tirino V, Desiderio V. A new inhibitor of glucose-6-phosphate dehydrogenase blocks pentose phosphate pathway and suppresses malignant proliferation and metastasis in vivo. Cell Death Dis. 2018 May 1;9(5):572. doi: 10.1038/s41419-018-0635-5. PubMed PMID: 29760380; PubMed Central PMCID: PMC5951921.
17: Feng W, Yue C, Wusigale, Ni Y, Liang L. Preparation and characterization of emulsion-filled gel beads for the encapsulation and protection of resveratrol and α-tocopherol. Food Res Int. 2018 Jun;108:161-171. doi: 10.1016/j.foodres.2018.03.035. Epub 2018 Mar 13. PubMed PMID: 29735045.
18: Liu B, Li S, Sui X, Guo L, Liu X, Li H, Gao L, Cai S, Li Y, Wang T, Piao X. Root Extract of Polygonum cuspidatum Siebold & Zucc. Ameliorates DSS-Induced Ulcerative Colitis by Affecting NF-kappaB Signaling Pathway in a Mouse Model via Synergistic Effects of Polydatin, Resveratrol, and Emodin. Front Pharmacol. 2018 Apr 11;9:347. doi: 10.3389/fphar.2018.00347. eCollection 2018. PubMed PMID: 29695964; PubMed Central PMCID: PMC5904535.
19: Yu L, Li Z, Dong X, Xue X, Liu Y, Xu S, Zhang J, Han J, Yang Y, Wang H. Polydatin Protects Diabetic Heart against Ischemia-Reperfusion Injury via Notch1/Hes1-Mediated Activation of Pten/Akt Signaling. Oxid Med Cell Longev. 2018 Feb 13;2018:2750695. doi: 10.1155/2018/2750695. eCollection 2018. PubMed PMID: 29636838; PubMed Central PMCID: PMC5831600.
20: Fan B, Dong W, Chen T, Chu J, He B. Switching glycosyltransferase UGT(BL)1 regioselectivity toward polydatin synthesis using a semi-rational design. Org Biomol Chem. 2018 Apr 4;16(14):2464-2469. doi: 10.1039/C8OB00376A. PubMed PMID: 29561022.

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